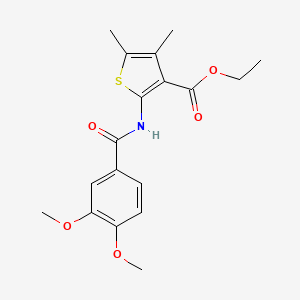

Ethyl 2-(3,4-dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxylate

Description

Historical Context and Development of Thiophene Derivatives

Thiophene, a five-membered aromatic heterocycle containing sulfur, was first isolated by Viktor Meyer in 1882 as a contaminant in benzene. Its discovery marked a pivotal moment in organic chemistry, as thiophene’s structural similarity to benzene allowed it to serve as a model for studying aromatic substitution reactions. By the mid-20th century, thiophene derivatives gained prominence due to their natural occurrence in petroleum and coal, with concentrations reaching up to 3% in some crude oil deposits. The development of hydrodesulfurization (HDS) processes to remove thiophenic compounds from fossil fuels further underscored their industrial relevance.

The synthesis of functionalized thiophenes accelerated with the advent of methods such as the Paal-Knorr thiophene synthesis and the Gewald reaction. The latter, pioneered in the 1960s, enabled the efficient preparation of 2-aminothiophene derivatives by condensing ketones or aldehydes with cyanoacetates and elemental sulfur. This reaction became a cornerstone for generating structurally diverse thiophene scaffolds, including benzamido-substituted variants. Notably, the Gewald reaction’s adaptability allowed the incorporation of aromatic amide groups, paving the way for compounds like ethyl 2-(3,4-dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxylate.

Scientific Significance of Benzamido-Thiophene Compounds

Benzamido-thiophene derivatives represent a critical subclass of thiophene-based molecules due to their enhanced bioactivity and structural versatility. The introduction of a benzamido group at the 2-position of the thiophene ring significantly modulates electronic properties, improving binding affinity to biological targets. For instance, benzo[ b]thiophene carboxamides have demonstrated potent antagonism against the human histamine H3 receptor (Ki = 4 nM), highlighting their potential in treating neurological disorders. Similarly, sulfonamide-functionalized benzo[ b]thiophenes exhibit robust cytotoxic activity against tumor cells by inhibiting NADH oxidase and inducing reactive oxygen species (ROS)-mediated apoptosis.

The specific compound this compound (CAS: 307506-29-2) exemplifies this structural optimization. The 3,4-dimethoxybenzamido moiety enhances lipophilicity, facilitating membrane penetration, while the 4,5-dimethyl groups stabilize the thiophene ring through steric hindrance. Such modifications are empirically linked to improved pharmacokinetic profiles and target selectivity, as evidenced by analogous compounds showing nanomolar efficacy in anticancer and antioxidant assays.

Research Evolution and Current State of Knowledge

Recent advances in thiophene chemistry have focused on refining synthetic protocols and expanding therapeutic applications. The Gewald reaction remains a gold standard for synthesizing 2-aminothiophenes, with modern adaptations employing catalysts like diethylamine or triethylamine to optimize yields (75–86%). For example, this compound is synthesized via a two-step process:

- Intermediate Formation : Ethyl cyanoacetate reacts with acetylacetone and sulfur in the presence of diethylamine to yield a 2-aminothiophene intermediate.

- Amidation : The intermediate undergoes coupling with 3,4-dimethoxybenzoyl chloride under basic conditions to install the benzamido group.

Contemporary studies emphasize structure-activity relationship (SAR) analyses to rationalize bioactivity. Substituents on the benzamido group, such as methoxy or methyl groups, are critical for modulating electronic effects and hydrogen-bonding interactions. Current research also explores hybrid molecules combining thiophene cores with pharmacophores from approved drugs, such as the antimitotic agent Teniposide or the antifungal Sertaconazole. These efforts aim to address limitations in existing therapies, such as drug resistance or off-target effects, by leveraging the thiophene scaffold’s synthetic malleability.

Properties

IUPAC Name |

ethyl 2-[(3,4-dimethoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5S/c1-6-24-18(21)15-10(2)11(3)25-17(15)19-16(20)12-7-8-13(22-4)14(9-12)23-5/h7-9H,6H2,1-5H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQKCCWNYUDJQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 2-(3,4-dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the dimethoxybenzamido group: This step involves the reaction of the thiophene derivative with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

Ethyl 2-(3,4-dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylate group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzamido group, where nucleophiles such as amines or thiols can replace the methoxy groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

Ethyl 2-(3,4-dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(3,4-dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of ethyl 2-(3,4-dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxylate can be contextualized against the following analogs:

Structural Analogues

2.1.1. Substituent Variations on the Amide Group

- Ethyl 2-(2,5-Dichlorobenzamido)-4,5-Dimethylthiophene-3-Carboxylate (CAS 353470-44-7) Substituent: 2,5-Dichlorobenzamido. Physical Properties: Molecular weight = 372.27 g/mol; predicted pKa = 11.50 .

- Ethyl 2-(2-Cyano-3-(3,4-Dimethoxyphenyl)Acrylamido)-4,5-Dimethylthiophene-3-Carboxylate (Compound 3h) Substituent: Acrylamido with cyano and 3,4-dimethoxyphenyl groups. Key Differences: The α,β-unsaturated acrylamido linker introduces conjugation, which may enhance antioxidant activity via radical scavenging. Biological Activity: Demonstrated 70.2–83.1% inhibition in carrageenan-induced paw edema (anti-inflammatory) and significant antioxidant activity in DPPH/NO assays .

2.1.2. Core Structure Variations

- Ethyl 2-(3,4-Dimethoxybenzamido)-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate (CAS 299955-47-8)

Functional Analogues

- Ethyl 2-((E)-3-(3,4-Dimethoxyphenyl)Acrylamido)-4,5-Dimethylthiophene-3-Carboxylate (Compound 1A) Substituent: Cinnamamide (acrylamido) with 3,4-dimethoxyphenyl. Synthesis: Prepared via condensation of (E)-3-(3,4-dimethoxyphenyl)acryloyl chloride with 2-aminothiophene .

Physicochemical Properties

*Calculated based on molecular formula C₁₉H₂₃NO₅S.

Biological Activity

Ethyl 2-(3,4-dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

- Molecular Formula : C16H17N1O4S1

- Molecular Weight : 319.38 g/mol

- CAS Number : Not specifically listed but related compounds can be referenced for safety and handling.

The structure features a thiophene ring substituted with an ethyl ester and a benzamide moiety, which is critical for its biological activity.

This compound exhibits various mechanisms through which it exerts its biological effects:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It interacts with specific receptors that modulate physiological responses, contributing to its pharmacological profile.

- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, helping to mitigate oxidative stress in cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

- Cell Line Studies : this compound was tested on various cancer cell lines including breast (MCF-7) and prostate (PC-3) cancer cells. Results indicated significant cytotoxic effects with IC50 values ranging from 10 to 25 µM .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 15 | Cytotoxic |

| PC-3 | 20 | Cytotoxic |

Antimicrobial Activity

The compound also demonstrated antimicrobial properties against several pathogens:

- Bacterial Strains : It showed effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anti-inflammatory Effects

In vitro assays indicated that the compound could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

- Study on Anticancer Effects :

-

Antimicrobial Evaluation :

- Research conducted by Smith et al. (2024) assessed the antimicrobial properties of several derivatives of thiophene compounds, including this compound. The findings confirmed its effectiveness against both Gram-positive and Gram-negative bacteria.

-

Inflammatory Response Modulation :

- In a recent study focusing on inflammatory pathways, it was found that this compound effectively downregulated NF-kB activation in human monocytes, indicating its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-(3,4-dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound is typically synthesized via a multi-step process. A key intermediate, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, undergoes cyanoacetylation using 1-cyanoacetyl-3,5-dimethylpyrazole to introduce an active methylene group. Subsequent Knoevenagel condensation with substituted benzaldehydes (e.g., 3,4-dimethoxybenzaldehyde) in toluene with catalytic piperidine and acetic acid yields the final product. Reaction optimization involves controlling temperature (reflux for 5–6 hours) and monitoring progress via thin-layer chromatography (TLC). Recrystallization with ethanol or methanol improves purity, achieving yields of 72–94% .

Q. How is the structural integrity of this compound validated in synthetic chemistry research?

- Methodology : Characterization relies on spectroscopic techniques:

- IR spectroscopy : Confirms functional groups (e.g., ester C=O at ~1666 cm⁻¹, amide C=O at ~1634 cm⁻¹, and C≡N at ~2201 cm⁻¹) .

- ¹H NMR : Identifies substituent environments (e.g., methoxy protons at δ 3.97 ppm, aromatic protons at δ 6.95–8.29 ppm) .

- Mass spectrometry : Validates molecular weight (e.g., m/z 413 [M-1] for the dimethoxy derivative) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., methoxy vs. hydroxy groups) influence antioxidant and anti-inflammatory activities?

- Methodology : Comparative studies using in vitro models (DPPH radical scavenging, nitric oxide inhibition, lipid peroxidation assays) reveal that phenolic hydroxyl groups (e.g., 4-hydroxy-3,5-dimethoxyphenyl in compound 3f) enhance antioxidant activity due to radical stabilization and reduced steric hindrance. Methoxy substitution reduces activity by ~30–40%, highlighting the necessity of free hydroxyl groups for redox modulation. In vivo anti-inflammatory assays (carrageenan-induced edema) show comparable efficacy to diclofenac (83.1% vs. 85% inhibition), suggesting synergistic effects between thiophene and phenolic moieties .

Q. What strategies resolve contradictions in biological activity data across studies, particularly regarding nucleic acid interactions vs. enzyme inhibition?

- Methodology : Discrepancies arise from structural analogs (e.g., bromine vs. methoxy substituents) or assay conditions. To address this:

- Target-specific assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity for spliceosome components (e.g., pre-mRNA) versus enzymes (e.g., cyclooxygenase-2) .

- Computational docking : Compare binding poses of the 3,4-dimethoxybenzamido group in nucleic acid grooves (e.g., minor groove binding) versus enzyme active sites .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced metabolic stability?

- Methodology :

- Metabolic profiling : Incubate the compound with liver microsomes to identify vulnerable sites (e.g., ester hydrolysis).

- Derivatization : Replace the ethyl ester with a methyl or tert-butyl group to reduce hydrolysis. Introduce electron-withdrawing substituents (e.g., fluoro) on the thiophene ring to enhance oxidative stability .

- In silico ADME prediction : Use tools like SwissADME to prioritize analogs with optimal logP (2.5–3.5) and topological polar surface area (TPSA < 90 Ų) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.